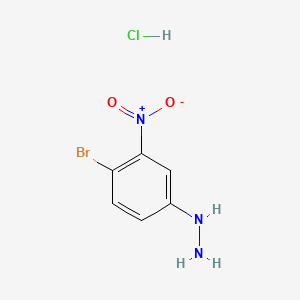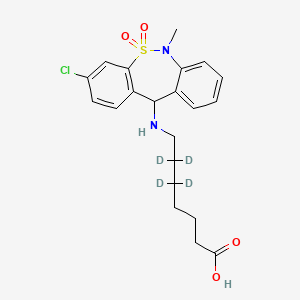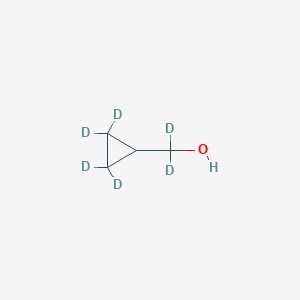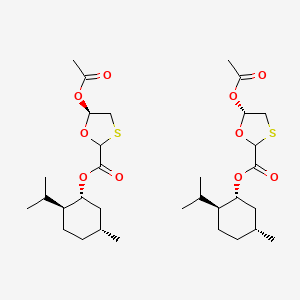
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride, also known as Nebrosamine Dihydrochloride, is a biochemical compound with the molecular formula C₆H₁₆Cl₂N₂O₃ and a molecular weight of 235.11 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves multiple steps. One reported method includes the synthesis of methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside, which is then compared with a derivative of nebrosamine to confirm the structure of the natural product . The reaction conditions typically involve the use of mesylation and acetylation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial use. This includes the use of large-scale reactors and purification systems to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the production of specialized biochemical products and research tools.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diaminotrideoxy structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and research context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside: A derivative used to confirm the structure of nebrosamine.
Ethyl 2,6-diacetamido-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Another derivative of the diaminotrideoxy-D-hexose family.
Uniqueness
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is unique due to its specific diaminotrideoxy structure, which allows it to interact with a wide range of biochemical targets. This makes it a valuable tool in proteomics research and other scientific applications.
Propiedades
Fórmula molecular |
C6H14N2O3 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(3R,5S,6R)-3-amino-6-(aminomethyl)oxane-2,5-diol |
InChI |
InChI=1S/C6H14N2O3/c7-2-5-4(9)1-3(8)6(10)11-5/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6?/m1/s1 |
Clave InChI |
CEGXIUROHCNLCL-IANNHFEVSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC([C@@H]1N)O)CN)O |
SMILES canónico |
C1C(C(OC(C1O)CN)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


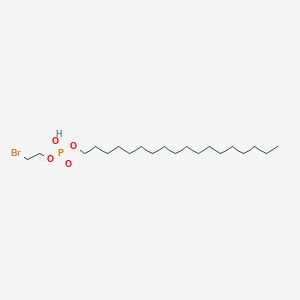
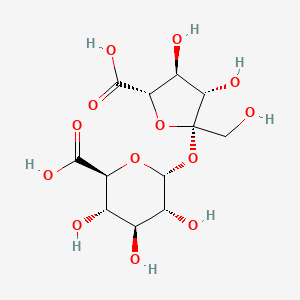


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)


